N-Boc-D-proline

Asymmetric catalysis Epoxidation Chiral manganese complexes

N-Boc-D-proline (tert-butoxycarbonyl-D-proline, Boc-D-Pro-OH) is an N-Boc-protected D-proline derivative with the molecular formula C10H17NO4 and molecular weight 215.25 g/mol. It is a white to off-white crystalline powder with a reported melting point of 134-137 °C.

Molecular Formula C10H17NO4
Molecular Weight 215.25g/mol
CAS No. 37784-17-1
Cat. No. B389737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-D-proline
CAS37784-17-1
Molecular FormulaC10H17NO4
Molecular Weight215.25g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)O
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
InChIKeyZQEBQGAAWMOMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-D-proline (CAS 37784-17-1): Core Properties and Procurement Specification Overview


N-Boc-D-proline (tert-butoxycarbonyl-D-proline, Boc-D-Pro-OH) is an N-Boc-protected D-proline derivative with the molecular formula C10H17NO4 and molecular weight 215.25 g/mol [1]. It is a white to off-white crystalline powder with a reported melting point of 134-137 °C [2]. The compound exhibits an optical rotation of [α]22/D +60° (c=2 in acetic acid) [3]. As a chiral protected amino acid building block, it is primarily employed in solid-phase peptide synthesis (SPPS) using Boc-chemistry protocols and serves as a key intermediate in asymmetric synthesis and pharmaceutical development .

Why N-Boc-D-proline Cannot Be Replaced by Generic Proline Derivatives in Critical Applications


N-Boc-D-proline cannot be substituted by N-Boc-L-proline, unprotected D-proline, or other proline analogs without fundamentally altering stereochemical outcomes or synthetic compatibility. The D-configuration is essential for accessing non-natural peptide conformations, protease-resistant sequences, and specific chiral environments in asymmetric catalysis [1]. The Boc protecting group is specifically required for orthogonal protection strategies in Boc-SPPS; attempting to use Fmoc-protected analogs or unprotected D-proline would be incompatible with Boc-chemistry deprotection and coupling cycles . Furthermore, stereochemical inversion from D- to L-proline derivatives in peptide therapeutics has been demonstrated to alter bioactivity profiles, receptor binding, and metabolic stability . The following quantitative evidence establishes where and how N-Boc-D-proline demonstrates verifiable differentiation relative to its closest comparators.

N-Boc-D-proline: Quantitative Differentiation Evidence Against Comparator Analogs


Asymmetric Catalysis Performance: D-Boc-N-Proline Mn(III) Complex vs. L-Enantiomer and Benzyl Sidearm Variants in Epoxidation

In a comparative study of chiral (pyrrolidine salen) Mn(III) complexes for asymmetric epoxidation of unfunctionalized olefins, the complex bearing D-Boc-N-proline as a sidearm demonstrated superior asymmetric catalytic performance compared to both the L-enantiomer variant and the benzyl sidearm derivative [1]. The D-Boc-N-proline-containing complex was identified as the best-performing catalyst among the four chiral manganese complexes evaluated [1].

Asymmetric catalysis Epoxidation Chiral manganese complexes

Optical Rotation Differentiation: N-Boc-D-proline vs. N-Boc-L-proline for Enantiomeric Identity Verification

N-Boc-D-proline exhibits a specific optical rotation of [α]22/D +60° (c=2 in acetic acid) [1], whereas N-Boc-L-proline (CAS 15761-39-4) exhibits an optical rotation of [α]22/D −60° (c=2 in acetic acid) . This 120° absolute difference in optical rotation provides a clear, quantifiable metric for verifying enantiomeric identity and detecting cross-contamination between D- and L-isomers.

Chiral purity Quality control Optical rotation

Solid-Phase Peptide Synthesis Compatibility: Boc-D-Pro-OH vs. Unprotected D-Proline for Orthogonal Protection

N-Boc-D-proline is specified as the standard building block for introducing D-proline amino acid residues via Boc solid-phase peptide synthesis (SPPS) . Unprotected D-proline cannot be directly used in Boc-SPPS because the free amine would react non-selectively with activated carboxyl groups, leading to polymerization and sequence errors. The Boc group enables selective N-deprotection with trifluoroacetic acid (TFA) or HCl/dioxane while remaining stable to the basic conditions used for Fmoc removal .

Solid-phase peptide synthesis Boc chemistry Orthogonal protection

Enantiomeric Purity in D-Proline Production: 99.6% ee Achieved via Cascade Biocatalysis vs. N-Boc-5-Hydroxy-L-Proline Yield

A microbial proline racemase-proline dehydrogenase cascade was developed for the enantioselective production of D-proline, achieving 45.7% yield with an enantiomeric excess of 99.6% [1]. In the same study, N-Boc-5-hydroxy-L-proline was synthesized from L-glutamate semialdehyde in only 16.7% yield [1]. While N-Boc-D-proline itself was not the direct product in this study, the high enantiomeric purity achievable for D-proline (99.6% ee) establishes a baseline expectation for the chiral purity of N-Boc-D-proline derived from high-quality D-proline starting material [1].

Biocatalysis Enantiomeric excess Proline racemase

Singh's Catalyst Synthesis: Boc-Proline as an Alternative Starting Material to Free Proline

A practical one-pot procedure for the preparation of Singh's catalyst can be performed starting from either L-/D-proline or Boc-proline [1]. Boc-L-proline and the L-diphenylamino alcohol coupling partner are commercially available but are noted to be rather expensive compared to the precursor L-proline and L-leucine ester [1]. This establishes that while Boc-proline offers an alternative synthetic route, it may involve a cost premium relative to unprotected proline starting materials for this specific catalyst synthesis application.

Asymmetric catalysis Singh's catalyst Large-scale synthesis

Optimal Research and Industrial Application Scenarios for N-Boc-D-proline


Synthesis of D-Amino Acid-Containing Therapeutic Peptides Requiring Protease Resistance

N-Boc-D-proline is the preferred building block for incorporating D-proline residues into therapeutic peptides via Boc-SPPS . D-amino acid substitution, particularly with D-proline, confers resistance to proteolytic degradation by endogenous proteases that recognize only L-amino acid sequences [1]. This application scenario is supported by the compound's established role as the standard Boc-SPPS building block for D-proline introduction and the class-level understanding that D-enantiomer incorporation enhances peptide stability in vivo.

Preparation of Chiral Mn(III)-Salen Complexes for Asymmetric Epoxidation Catalysis

Based on direct comparative evidence, D-Boc-N-proline should be selected over L-enantiomer or benzyl sidearm variants when preparing chiral (pyrrolidine salen) Mn(III) complexes for asymmetric epoxidation of unfunctionalized olefins [2]. The D-Boc-N-proline-containing complex demonstrated the best asymmetric catalytic performance among four evaluated chiral manganese complexes, outperforming both the L-enantiomer and benzyl sidearm derivatives [2].

Synthesis of Trichostatin A and Trapoxin B Analogs as Histone Deacetylase Inhibitors

N-Boc-D-proline is specifically utilized as a precursor for preparing trichostatin A and trapoxin B analogs, which function as histone deacetylase (HDAC) inhibitors [3]. This application is also extended to the preparation of potent and selective nonpeptide inhibitors of caspases 3 and 7 [3]. The D-configuration of the proline moiety is critical for achieving the desired biological activity and target selectivity in these inhibitor scaffolds.

Chiral Derivatization and Analytical Method Development for Enantiomeric Excess Determination

N-Boc-protected proline derivatives, including N-Boc-L-proline, have been employed as chiral derivatizing reagents for β-lactam resolution, with N-Boc-L-proline identified as the optimal chiral derivatizing reagent in one study [4]. By extension, N-Boc-D-proline can serve as the corresponding D-enantiomer derivatizing agent when access to the opposite stereochemical series of diastereomers is required. The compound is also supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation (AMV) applications [5].

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